molecular formula C22H16Br2N2 B058504 4,5-Dibromo-1-trityl-1H-imidazole CAS No. 112517-23-4

4,5-Dibromo-1-trityl-1H-imidazole

Cat. No.: B058504
CAS No.: 112517-23-4
M. Wt: 468.2 g/mol
InChI Key: ZHVSCWZZBQRLCU-UHFFFAOYSA-N
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Description

4,5-Dibromo-1-trityl-1H-imidazole (CAS 112517-23-4) is a high-purity brominated and protected imidazole derivative of significant value in medicinal chemistry and drug discovery research. With an empirical formula of C₂₂H₁₆Br₂N₂ and a molecular weight of 468.18, this compound serves as a versatile and critical synthetic intermediate for the construction of complex, multi-substituted imidazole scaffolds. The imidazole ring is a privileged structure in drug development, known for its broad and diverse pharmacological significance. This dibromo-trityl derivative is expertly designed for facile further functionalization, primarily via metal-catalyzed cross-coupling reactions, allowing researchers to efficiently create libraries of novel compounds. The trityl (triphenylmethyl) group acts as a protective group for one nitrogen, granting selectivity for reactions at the carbon positions and enhancing the compound's solubility in organic solvents. Research Applications and Value: • Medicinal Chemistry Synthesis: Serves as a key precursor for generating trisubstituted and tetrasubstituted imidazoles, which are core structures in numerous therapeutic agents. These include molecules with documented antibacterial, antitumor, antifungal, anti-inflammatory, and antiviral activities . • Building Block for Bioactive Molecules: The specific bromination pattern allows for the sequential introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) aimed at developing new treatments for conditions like cancer, infectious diseases, and inflammatory disorders . • Methodology Development: Useful in optimizing synthetic routes, such as multicomponent reactions, for the efficient preparation of complex heterocyclic systems . Physical & Chemical Properties: This product has a melting point of 223-225 °C and a predicted density of 1.46±0.1 g/cm³. It should be stored sealed in a dry environment at 2-8°C to maintain stability . Handling and Safety: This product is labeled as an irritant (Hazard Code Xi). Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment in a well-ventilated laboratory setting. Disclaimer: This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dibromo-1-tritylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Br2N2/c23-20-21(24)26(16-25-20)22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVSCWZZBQRLCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC(=C4Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10579636
Record name 4,5-Dibromo-1-(triphenylmethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10579636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112517-23-4
Record name 4,5-Dibromo-1-(triphenylmethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10579636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis of 4,5 Dibromo 1 Trityl 1h Imidazole

General Synthetic Strategies for Imidazole (B134444) Derivatives

The imidazole ring is a fundamental heterocyclic structure present in many biologically important molecules, including the amino acid histidine jetir.orgnih.gov. Its synthesis has been a subject of extensive research, leading to a variety of methods jetir.orgsemanticscholar.orgbohrium.com. These strategies often involve the construction of the five-membered ring through the formation of specific carbon-nitrogen and carbon-carbon bonds.

Classic methods for imidazole synthesis include the Debus-Radziszewski synthesis, which involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) jetir.orgwikipedia.org. Other notable methods are the Wallach synthesis, synthesis from α-haloketones, and the dehydrogenation of imidazolines jetir.orgnih.gov. Modern approaches often focus on improving efficiency, yield, and environmental friendliness through multicomponent reactions, novel cyclization strategies, and the use of transition metal catalysts semanticscholar.orgbohrium.com.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials bohrium.com. These reactions are advantageous for building molecular complexity quickly and are aligned with the principles of green chemistry by reducing the number of synthetic steps and waste generation bohrium.com.

Several MCRs are employed for synthesizing substituted imidazoles. The Debus-Radziszewski synthesis is a classic example of an MCR, using a dicarbonyl, an aldehyde, and ammonia or a primary amine to produce tri-substituted imidazoles wikipedia.org. Modifications of this reaction are widely used commercially wikipedia.org. Another common MCR involves the condensation of a 1,2-diketone (like benzil), an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) to form 1,2,4,5-tetrasubstituted imidazoles semanticscholar.org. These reactions can often be performed under solvent-free conditions or with the assistance of microwave irradiation to accelerate the reaction rate semanticscholar.orgorganic-chemistry.org.

Table 1: Examples of Multi-component Reactions for Imidazole Synthesis
Reaction Name/TypeReactantsProduct TypeKey FeaturesReference
Debus-Radziszewski Synthesis1,2-dicarbonyl, aldehyde, ammonia/primary amineTri-substituted imidazolesOne of the first and most fundamental MCRs for imidazoles. wikipedia.org
Four-component Condensation1,2-diketone, aldehyde, primary amine, ammonium acetateTetra-substituted imidazolesHighly versatile for creating diverse substitution patterns. Often catalyzed by solid-supported catalysts. semanticscholar.org
van Leusen ReactionAldimine, p-toluenesulfonylmethyl isocyanide (TosMIC)1,5-disubstituted or 1,4,5-trisubstituted imidazolesA three-component reaction involving an aldehyde, an amine, and TosMIC. mdpi.com
Acid-Promoted MCRDiphenylacetylene, benzaldehyde, ammonium acetateTri- and tetra-substituted imidazolesA metal-free approach using pivalic acid as a promoter. acs.org

Cyclization reactions are fundamental to the formation of the imidazole ring. These reactions typically involve the formation of one or two bonds to close the heterocyclic ring from an acyclic precursor. A variety of precursors and reagents can be utilized in these transformations.

One common strategy involves the oxidative cyclization of enamines. For instance, iodine-mediated oxidative [4+1] cyclization of enamines with trimethylsilyl (B98337) azide (B81097) (TMSN3) can produce 2,5-disubstituted imidazole-4-carboxylic derivatives organic-chemistry.orgacs.org. In these reactions, iodine acts as both an iodinating and oxidizing agent acs.org. Another approach is the cyclization of amidonitriles, which can be catalyzed by nickel to form 2,4-disubstituted imidazoles rsc.org. Tandem reactions, where multiple bond-forming events occur sequentially in one pot, are also powerful tools. For example, an electrochemical oxidative tandem cyclization of aryl ketones and benzylamines can yield 1,2,4-trisubstituted imidazoles without the need for metal catalysts or chemical oxidants organic-chemistry.org.

Transition metal catalysis has become an indispensable tool in modern organic synthesis, offering efficient and selective pathways to complex molecules, including imidazoles researchgate.net. Catalysts based on palladium, copper, rhodium, and nickel are frequently used to facilitate the formation of the imidazole ring or to functionalize a pre-existing imidazole core organic-chemistry.orgresearchgate.netbeilstein-journals.orgresearchgate.net.

Copper-catalyzed reactions are particularly common. For example, a copper-catalyzed three-component reaction of α,β-unsaturated ketoximes, paraformaldehyde, and amines can afford imidazoles in good yields organic-chemistry.org. Palladium catalysts are employed in decarboxylative cyclization reactions, where aromatic carboxylic acids react with functionalized aliphatic nitriles to assemble multiply substituted imidazoles acs.org. Rhodium(II) catalysts can mediate the reaction of stable 1-sulfonyl triazoles with nitriles to give imidazoles through the formation of rhodium iminocarbenoid intermediates organic-chemistry.org. These metal-catalyzed methods often exhibit high functional group tolerance and regioselectivity organic-chemistry.orgresearchgate.net.

Table 2: Examples of Transition Metal-Catalyzed Imidazole Syntheses
Metal CatalystReaction TypeSubstratesProductReference
CopperThree-component reactionα,β-Unsaturated ketoximes, paraformaldehyde, aminesSubstituted imidazoles organic-chemistry.org
PalladiumDecarboxylative addition/cyclizationAromatic carboxylic acids, functionalized aliphatic nitrilesMultiply substituted imidazoles acs.org
RhodiumReaction of triazoles with nitriles1-Sulfonyl triazoles, nitrilesSubstituted imidazoles organic-chemistry.org
NickelC-H arylation/alkenylationImidazoles, phenol/enol derivatives or chloroarenesC-H arylated/alkenylated imidazoles researchgate.net

Role of Protecting Groups in Imidazole Synthesis

In the synthesis of complex molecules containing the imidazole moiety, protecting groups are often essential jocpr.com. The imidazole ring has two nitrogen atoms, one of which is a secondary amine (N-H) that is acidic and nucleophilic, while the other is a basic, imine-type nitrogen. Additionally, the carbon atoms of the ring can be reactive. Protecting groups are used to temporarily mask the reactive N-H group, preventing it from interfering with reactions intended for other parts of the molecule and directing reactions to specific positions jocpr.comrsc.org.

The choice of a protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal once its purpose is served jocpr.com. Various groups have been developed for the protection of the imidazole nitrogen, including the 1-(1-ethoxyethyl) group and silyl (B83357) groups like the t-butyldimethylsilyl (TBDMS) group rsc.orgacs.org.

The trityl (Tr), or triphenylmethyl, group is a bulky and acid-labile protecting group commonly used for alcohols, amines, and thiols total-synthesis.com. In imidazole chemistry, it serves as an effective protecting group for the N-1 nitrogen google.com. The introduction of the trityl group is typically achieved by reacting the imidazole with trityl chloride (Tr-Cl) in the presence of a base like pyridine (B92270) or sodium hydride total-synthesis.com.

The bulky nature of the trityl group provides steric hindrance, which can influence the regioselectivity of subsequent reactions total-synthesis.com. Deprotection, or removal of the trityl group, is generally accomplished under acidic conditions, such as with trifluoroacetic acid (TFA) or even milder acids like acetic acid, which cleave the nitrogen-trityl bond to release the free imidazole total-synthesis.comcommonorganicchemistry.com. This lability is due to the formation of the highly stable trityl cation as a leaving group total-synthesis.com.

The N-1 position of the imidazole ring is the most nucleophilic and is where electrophiles typically react. By protecting the N-1 position with a group like trityl, the reactivity of the imidazole ring is altered. One of the significant advantages of using the trityl group is that it facilitates the deprotonation and subsequent functionalization at the C-2 position.

The C-2 proton of an N-substituted imidazole is the most acidic proton on the ring. The presence of the N-1 trityl group allows for the regioselective lithiation at the C-2 position using a strong base like n-butyllithium (n-BuLi). The resulting 2-lithio-1-tritylimidazole is a versatile intermediate that can react with a wide range of electrophiles to introduce substituents specifically at the C-2 position. This strategy provides a convenient route to 2-substituted imidazoles, which might be difficult to access otherwise researchgate.net. After the desired functionalization at C-2, the trityl group can be readily removed under acidic conditions to yield the N-unprotected 2-substituted imidazole researchgate.net.

Trityl (Triphenylmethyl) Group as N-1 Protecting Group

Cleavage of Trityl Protecting Group

The trityl (triphenylmethyl, Tr) group is a crucial N-protecting group in the chemistry of imidazoles and other nitrogen-containing heterocycles. thieme.denih.gov Its removal, or deprotection, is a key step in many synthetic sequences. The trityl group is known for its acid lability; it is readily cleaved under acidic conditions due to the formation of the highly stable trityl cation. total-synthesis.com

Common methods for trityl group cleavage include:

Acidic Hydrolysis: Treatment with Brønsted acids like trifluoroacetic acid (TFA) or even milder acids such as acetic and formic acid can effectively remove the trityl group. total-synthesis.com The choice of acid allows for selective deprotection in the presence of other protecting groups like tert-butyldiphenylsilyl (TBDPS) ethers. nih.gov The mechanism involves protonation of the protected nitrogen, followed by fragmentation to release the deprotected imidazole and the stable trityl cation. total-synthesis.com

Lewis Acids: Lewis acids such as zinc bromide (ZnBr₂) or magnesium bromide (MgBr₂) can also facilitate the cleavage of trityl ethers, suggesting a similar applicability for N-trityl compounds. total-synthesis.com

Reductive Detritylation: A method using lithium powder and a catalytic amount of naphthalene (B1677914) has been shown to be effective for the reductive detritylation of N-tritylamines, offering a non-acidic alternative. organic-chemistry.org This method demonstrates selectivity, as it can remove the trityl group in the presence of benzyl (B1604629) or allyl groups. organic-chemistry.org

Photocatalytic Cleavage: Modern methods have introduced visible-light photocatalysis for the cleavage of trityl groups from ethers and thiols under pH-neutral conditions. organic-chemistry.orgresearchgate.net This environmentally friendly approach avoids the use of stoichiometric reagents and is compatible with various functional groups, including some that are acid-labile. organic-chemistry.orgresearchgate.net

The rate of acidic cleavage can be significantly influenced by substituents on the phenyl rings of the trityl group. For instance, the presence of para-methoxy groups (forming methoxytrityl, MMT, or dimethoxytrityl, DMT) dramatically increases the rate of hydrolysis, allowing for tunable deprotection strategies. total-synthesis.comacgpubs.org

Comparison with Other Protecting Groups in Imidazole Chemistry

The trityl group is one of several protecting groups employed in imidazole chemistry, each with its own set of advantages and disadvantages. Its large steric bulk can be leveraged for regioselective protection, often favoring the less hindered primary hydroxyls in poly-hydroxylated compounds like carbohydrates. total-synthesis.com

A comparison with other common protecting groups reveals the following:

Protecting GroupIntroduction ConditionsCleavage ConditionsStability & Characteristics
Trityl (Tr) Trityl chloride with a base (e.g., pyridine, triethylamine). total-synthesis.comgoogle.comAcidic conditions (e.g., TFA, acetic acid), reductive cleavage (Li/naphthalene), photocatalysis. total-synthesis.comorganic-chemistry.orgorganic-chemistry.orgBulky, acid-labile. Silyl protecting groups like TBS have largely replaced it outside of carbohydrate chemistry. total-synthesis.com
Methyl (Me) Methylating agents (e.g., methyl iodide).Harsh conditions; demethylation can be difficult and often unsuccessful. rsc.orgrsc.orgSmall, stable group. Difficult to remove selectively.
Benzyl (Bn) Benzyl halides with a base.Catalytic hydrogenolysis, Birch reduction.More stable to acidic conditions than trityl. Cleavage conditions can affect other functional groups. researchgate.net
tert-Butyldimethylsilyl (TBS) TBSCl with a base (e.g., imidazole).Fluoride ion sources (e.g., TBAF), acidic conditions.Widely used, stable to many reaction conditions, but can be cleaved selectively. total-synthesis.com
Sulfonamides (e.g., Tosyl) Sulfonyl chlorides with a base.Reductive cleavage (e.g., Na/NH₃), strong acid.Electron-withdrawing, deactivates the ring towards electrophilic substitution.

In the context of synthesizing brominated imidazoles, the choice of protecting group is critical. For instance, in the synthesis of 4(5)-bromo-2-nitroimidazole, attempts to demethylate 4-bromo-1-methyl-2-nitroimidazole were unsuccessful, highlighting a key limitation of the methyl group compared to the readily cleavable trityl group. rsc.orgrsc.org The trityl group's lability under specific conditions allows for its removal after the desired bromination pattern has been achieved.

Specific Synthetic Approaches to 4,5-Dibromo-1-trityl-1H-imidazole

The construction of this compound can be envisioned through several synthetic pathways, primarily involving either the direct bromination of the N-tritylated imidazole or the sequential introduction of the bromine atoms and the trityl group.

Direct Bromination Methods

Direct bromination of an unprotected imidazole ring typically results in perbromination, yielding 2,4,5-tribromoimidazole. researchgate.net Therefore, to achieve selective bromination at the 4- and 5-positions, the N-1 position is generally protected.

However, the direct bromination of 1-trityl-1H-imidazole presents its own challenges. Research has shown that the bromination of 1-tritylimidazole can produce 4-bromo-1-tritylimidazole, but the product is often contaminated with the 5-bromo isomer. rsc.org Achieving dibromination at both the 4 and 5 positions while leaving the 2-position untouched via direct bromination of 1-trityl-1H-imidazole is a complex challenge due to the activating nature of the N-trityl group. The reaction would require carefully controlled conditions to prevent over-bromination or the formation of undesired isomers.

Sequential Functionalization Strategies

To overcome the selectivity issues of direct bromination, sequential strategies are often preferred. These involve either brominating a pre-existing N-1 protected imidazole or introducing the protecting group onto a dibrominated imidazole core.

This approach involves the initial protection of the imidazole nitrogen, followed by bromination. The protecting group serves to prevent N-bromination and can influence the regioselectivity of the C-bromination.

Bromination of 1-tritylimidazole: As mentioned, direct bromination of 1-tritylimidazole with reagents like N-bromosuccinimide (NBS) can lead to a mixture of monobrominated products. rsc.org Extending this to achieve selective 4,5-dibromination would require further investigation into reaction conditions and brominating agents.

Bromination of other N-protected imidazoles: Studies on other N-protected imidazoles provide insight into this strategy. For example, 1-(benzyloxy)imidazole has been shown to undergo bromination at all available positions. researchgate.net In the synthesis of nitroimidazoles, bromination of 1-methyl-2-nitroimidazole (B155463) readily yields 4-bromo-1-methyl-2-nitroimidazole. rsc.orgrsc.org These examples underscore the feasibility of brominating N-protected imidazoles, although the specific outcome is highly dependent on the nature of the protecting group and any other substituents on the imidazole ring.

An alternative sequential approach involves the synthesis of 4,5-dibromoimidazole first, followed by the introduction of the trityl group at the N-1 position. 4,5-dibromoimidazole can be prepared from the selective reduction of 2,4,5-tribromoimidazole. researchgate.net

The tritylation of the resulting 4,5-dibromoimidazole would then be the final step. The general procedure for tritylating an imidazole involves reacting it with trityl chloride in the presence of a base, such as sodium hydride or triethylamine (B128534), in a suitable solvent like DMF. google.com For instance, 4(5)-bromoimidazole has been successfully tritylated to prepare 4-bromo-1-tritylimidazole. rsc.org It is therefore a well-established method to introduce the trityl group onto a brominated imidazole ring, making this a viable and potentially more controlled pathway to the target compound, this compound.

Reaction Mechanisms of Relevant Synthetic Steps

The formation of this compound proceeds through two principal reaction mechanisms: nucleophilic substitution for the attachment of the trityl group and electrophilic aromatic substitution for the introduction of the bromine atoms. The synthesis can be conceptualized as occurring in two sequential stages:

N-Tritylation of the Imidazole Ring: The synthesis commences with the protection of the N-H proton of an imidazole derivative. The bulky trityl (triphenylmethyl) group serves as a protecting group, preventing unwanted side reactions at the nitrogen atom during subsequent steps and influencing the regioselectivity of the bromination.

Electrophilic Bromination of 1-trityl-1H-imidazole: Following the N-tritylation, the imidazole ring undergoes electrophilic substitution to introduce two bromine atoms at the 4 and 5 positions.

Step 1: Mechanism of N-Tritylation

The N-tritylation of an imidazole, such as 4,5-dibromo-1H-imidazole, is a nucleophilic substitution reaction. In this step, the imidazole derivative is treated with trityl chloride in the presence of a base.

Base-mediated Deprotonation: A suitable base, such as sodium hydride (NaH) or triethylamine (Et₃N), is used to deprotonate the imidazole nitrogen, generating a highly nucleophilic imidazolide (B1226674) anion.

Nucleophilic Attack: The resulting imidazolide anion then acts as a nucleophile, attacking the electrophilic carbon atom of trityl chloride. This attack proceeds via an Sₙ2 mechanism, leading to the displacement of the chloride ion and the formation of the N-trityl bond.

Reaction of 4,5-dibromo-1H-imidazole with trityl chloride to form this compound.

Alternatively, the synthesis can proceed by first tritylating imidazole and then performing the bromination. In this pathway, imidazole is deprotonated by a base, and the resulting imidazolide anion attacks trityl chloride to form 1-trityl-1H-imidazole.

Step 2: Mechanism of Electrophilic Bromination

The introduction of bromine atoms onto the 1-trityl-1H-imidazole ring is achieved through an electrophilic aromatic substitution reaction. A common and effective brominating agent for this purpose is N-bromosuccinimide (NBS). The reaction likely proceeds in a stepwise manner to introduce the two bromine atoms at the C4 and C5 positions.

Generation of the Electrophile: In the presence of a trace amount of an acid or upon initiation by light or heat, NBS can generate a source of electrophilic bromine (Br⁺).

First Bromination (Formation of 4-Bromo-1-trityl-1H-imidazole): The electron-rich imidazole ring of 1-trityl-1H-imidazole attacks the electrophilic bromine. The C4 and C5 positions of the imidazole ring are activated towards electrophilic attack. The bulky trityl group at N1 may sterically hinder the C2 position, thus favoring substitution at C4 and C5. The attack results in the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. A base, such as the succinimide (B58015) anion generated from NBS, then abstracts a proton from the carbon atom bearing the bromine, restoring the aromaticity of the imidazole ring and yielding 4-bromo-1-trityl-1H-imidazole.

Second Bromination (Formation of this compound): The resulting 4-bromo-1-trityl-1H-imidazole is still activated towards further electrophilic attack, albeit slightly less so than the starting 1-trityl-1H-imidazole due to the electron-withdrawing nature of the first bromine atom. The remaining open position, C5, is then brominated through a similar electrophilic substitution mechanism. The imidazole ring attacks another equivalent of the electrophilic bromine source, forming a new sigma complex. Subsequent deprotonation at the C5 position yields the final product, this compound.

The bulky nature of the N-trityl group plays a significant role in directing the bromination to the C4 and C5 positions, as the C2 position is sterically hindered.

Reactivity of Bromine Atoms in this compound

The two bromine atoms at the C4 and C5 positions of the imidazole ring are the primary sites of reactivity. Their susceptibility to displacement or transformation is governed by the electronic nature of the imidazole ring and the reaction conditions employed. These atoms can be selectively or sequentially replaced through several powerful synthetic methodologies.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of aromatic rings. nih.gov In contrast to electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com The reaction typically proceeds through a two-step addition-elimination mechanism via a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.comlibretexts.org

For halogenated imidazoles, the imidazole ring itself is electron-deficient, which facilitates nucleophilic attack. The reactivity of halogens in SNAr reactions is often F > Cl > Br > I, because the rate-determining step is typically the initial nucleophilic attack, which is favored by the high electronegativity of fluorine, rather than the cleavage of the carbon-halogen bond. masterorganicchemistry.com However, in many cases involving less stabilized intermediates or good leaving groups, this order can change. nih.gov In the context of this compound, the bromine atoms can be displaced by strong nucleophiles. The electron-withdrawing nature of the imidazole nitrogen atoms and the other bromine atom helps to activate the ring towards attack. Reactions with various nucleophiles such as amines or thiols can lead to the corresponding substituted imidazoles.

Palladium- and copper-catalyzed cross-coupling reactions represent some of the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The bromine atoms of this compound serve as excellent electrophilic partners in these transformations.

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction that couples an organoboron compound (nucleophile) with an organic halide or triflate (electrophile). tcichemicals.comlibretexts.org This reaction is widely used due to its mild conditions, functional group tolerance, and the commercial availability and low toxicity of many boron reagents. organic-chemistry.org

The catalytic cycle generally involves three main steps: libretexts.org

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the imidazole derivative to form a Pd(II) intermediate. libretexts.org This step is often the rate-determining step in the cycle. libretexts.org

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires activation by a base. organic-chemistry.org

Reductive Elimination : The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com

For this compound, Suzuki-Miyaura coupling provides a direct method to introduce aryl, heteroaryl, or vinyl substituents at the C4 and/or C5 positions. The reaction can be controlled to achieve mono- or di-substitution.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Aryl Bromides

ComponentExample Reagents and ConditionsRoleSource
Aryl Halide Aryl Bromide (e.g., this compound)Electrophile yonedalabs.com
Organoboron Reagent Arylboronic acid, Arylboronic esterNucleophile yonedalabs.com
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands (e.g., SPhos, XPhos)Catalyst tcichemicals.comnih.gov
Base K₃PO₄, K₂CO₃, Cs₂CO₃Activates boronic acid organic-chemistry.orgnih.gov
Solvent Dioxane/H₂O, Toluene, DMFReaction Medium yonedalabs.comnih.gov
Temperature Room temperature to 100 °CReaction Condition organic-chemistry.orgnih.gov

Beyond the Suzuki reaction, other palladium-catalyzed couplings are applicable to this compound.

Stille Coupling : This reaction couples the aryl bromide with an organotin reagent. It is known for its tolerance of a wide range of functional groups, although the toxicity of tin compounds is a drawback. The mechanism is similar to the Suzuki coupling. youtube.com Palladium-catalyzed cross-coupling reactions of aryl iodides with 5-tributylstannyl-4-fluoropyrazole have been shown to proceed smoothly, demonstrating the utility of Stille coupling for halogenated heterocycles. nih.gov

Heck Coupling : This reaction forms a substituted alkene by coupling the aryl bromide with an alkene in the presence of a base. youtube.com It provides a powerful method for C-C bond formation, specifically for the vinylation of aryl halides.

Sonogashira Coupling : This reaction couples the aryl bromide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. It is the most common method for synthesizing arylalkynes. youtube.com

Copper-mediated reactions offer complementary reactivity to palladium-catalyzed processes, particularly for forming carbon-heteroatom bonds.

Ullmann Condensation : The classical Ullmann reaction involves the copper-promoted coupling of two aryl halides to form a biaryl. acs.org A more modern and widely used variation is the Ullmann condensation, which couples an aryl halide with an alcohol, amine, or thiol to form C-O, C-N, or C-S bonds, respectively. acs.org This reaction often requires high temperatures, but the development of ligands such as 1,10-phenanthroline (B135089) has allowed for milder conditions. acs.org This method could be used to introduce amino or alkoxy groups onto the dibrominated imidazole core.

Chan-Lam Coupling : This is a copper-mediated or -catalyzed cross-coupling of an arylboronic acid with an amine or alcohol. It provides an alternative to the Buchwald-Hartwig amination (a palladium-catalyzed reaction) for the formation of C-N and C-O bonds. acs.org

A powerful strategy for functionalizing halogenated imidazoles is through a halogen-metal exchange reaction, typically using an organolithium reagent like n-butyllithium (BuLi) or tert-butyllithium (B1211817) (t-BuLi). This process, known as lithiation, replaces a bromine atom with a lithium atom, generating a highly nucleophilic organolithium intermediate. This intermediate can then be "quenched" by reacting it with a wide variety of electrophiles to introduce new functional groups.

The reaction of 4,5-dibromo-1-substituted triazoles, a similar heterocyclic system, with butyllithium (B86547) has been shown to occur selectively at the C5 position. rsc.org Similarly, studies on 4-bromo-1-tritylimidazole have demonstrated that lithiation followed by quenching with an electrophile is a viable synthetic route. rsc.org For this compound, the greater steric hindrance at C4 due to the adjacent trityl group may influence the regioselectivity of the initial lithiation, potentially favoring exchange at the C5 position. The resulting lithiated imidazole is a potent nucleophile that can react with various electrophiles.

Table 2: Potential Functionalization via Lithiation-Electrophilic Quenching

StepReagent/ElectrophileResulting Functional GroupSource
1. Lithiation n-Butyllithium (BuLi)C-Li rsc.org
2. Quenching Carbon dioxide (CO₂)Carboxylic acid (-COOH) rsc.org
2. Quenching Dimethylformamide (DMF)Aldehyde (-CHO)-
2. Quenching Dimethyl disulfide (Me₂S₂)Methylthio (-SMe) rsc.org
2. Quenching Benzophenone (Ph₂CO)Diphenylmethanol (-C(OH)Ph₂) rsc.org
2. Quenching Propyl nitrateNitro (-NO₂) rsc.org
2. Quenching Water (H₂O) or Ammonium Chloride (NH₄Cl)Hydrogen (-H, debromination) rsc.org

This two-step sequence allows for the introduction of a diverse array of substituents that are difficult to install using other methods, highlighting the synthetic utility of this compound as a building block.

Conclusion

4,5-Dibromo-1-trityl-1H-imidazole stands as a testament to the power of strategic molecular design in organic synthesis. Its carefully chosen protecting group and the presence of two versatile bromine handles make it an invaluable intermediate for the construction of a wide array of complex, polysubstituted imidazoles. From its foundational role in the synthesis of potential pharmaceuticals to its application in the development of novel functional materials, this compound is a key enabler of innovation at the frontiers of chemical science. The continued exploration of its reactivity and applications will undoubtedly lead to the discovery of new molecules with significant scientific and societal impact.

Spectroscopic Characterization and Structural Elucidation Studies

Advanced NMR Spectroscopy of Imidazole (B134444) Derivatives

NMR spectroscopy is a cornerstone for the structural elucidation of organic compounds, including imidazole derivatives. ipb.pt It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the mapping of the molecular framework. For imidazole-containing structures, NMR helps to confirm the substitution pattern on the heterocyclic ring and the nature of the N-substituent. ipb.ptjchemrev.com

The complexity of molecules like 4,5-Dibromo-1-trityl-1H-imidazole often necessitates the use of advanced 1D and 2D NMR techniques. ipb.pt While ¹H and ¹³C NMR spectra provide primary chemical shift and coupling constant data, 2D experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish direct and long-range C-H correlations, respectively. The Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the through-space proximity of protons, which is crucial for confirming stereochemistry and conformational details. ipb.pt The chemical shifts in the imidazole ring are sensitive to the electronic effects of substituents and the solvent used for analysis. ipb.pt

NucleusTypical Chemical Shift (δ, ppm)Notes
¹H (H-2)7.5 - 8.5Generally the most deshielded proton in unsubstituted imidazole.
¹H (H-4/H-5)7.0 - 7.5Chemical shifts are influenced by substituents and tautomerism.
¹³C (C-2)135 - 145Positioned between two nitrogen atoms, resulting in a downfield shift.
¹³C (C-4/C-5)115 - 130Shifts are sensitive to the electronic nature of attached groups.

This table presents typical chemical shift ranges for the parent imidazole ring; values for derivatives like this compound will be significantly affected by the bromo and trityl substituents.

Deuterium (B1214612) labeling is a powerful tool used in conjunction with NMR and mass spectrometry to trace reaction pathways and understand dynamic processes. researchgate.net In the context of imidazole chemistry, hydrogen-deuterium (H/D) exchange studies provide significant mechanistic insights. nih.gov The proton at the C-2 position of the imidazole ring can undergo exchange with deuterium from a deuterium source like D₂O, although this exchange is significantly slower than for the N-H proton. nih.gov

The rate of this H/D exchange is sensitive to the electronic environment and can be used to probe molecular interactions. nih.gov For instance, phosphorylation of a histidine residue in a peptide dramatically slows the rate of this exchange reaction. nih.gov This phenomenon allows researchers to pinpoint specific modification sites within larger biomolecules. nih.govnih.gov In synthetic chemistry, deuterium labeling can be achieved using various methods, including catalysis by ruthenium or nickel nanoparticles with D₂ gas, to create deuterated compounds for use as internal standards in quantitative mass spectrometry or to study kinetic isotope effects. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs within a crystal lattice. nih.govmdpi.com

While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds provides valuable insight into the expected structural features. For example, the crystal structure of 2,4,5-tribromo-1-methyl-1H-imidazole has been determined. researchgate.net This molecule, which also features a polybrominated imidazole core, provides a model for the geometry of the heterocyclic ring. In such structures, the planarity of the imidazole ring and the specific bond distances and angles are confirmed. The large trityl group on this compound would be expected to dominate the crystal packing, influencing intermolecular interactions through steric hindrance and potential π-π stacking with its phenyl rings. rsc.org

ParameterValue (for 2,4,5-tribromo-1-methyl-1H-imidazole)
Crystal SystemTriclinic
Space GroupP1
a (Å)6.9066(3)
b (Å)7.0812(3)
c (Å)16.1046(6)
α (°)78.093(2)
β (°)82.467(2)
γ (°)89.781(2)
Volume (ų)763.8

Data from the crystallographic study of 2,4,5-tribromo-1-methyl-1H-imidazole, a structurally analogous compound. researchgate.net

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is an essential analytical technique used to confirm the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). jchemrev.com For this compound, MS would verify the successful synthesis and purity of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental formula.

The presence of two bromine atoms in the molecule would result in a characteristic isotopic pattern in the mass spectrum, as bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance. This leads to a distinctive M, M+2, and M+4 peak pattern that is a clear indicator of a dibrominated compound. Predicted mass spectrometry data for the related isomer, 2,4-dibromo-1-trityl-1H-imidazole (C₂₂H₁₆Br₂N₂), shows the expected molecular ion and common adducts. uni.lu

AdductFormulaPredicted m/z
[M+H]⁺[C₂₂H₁₇Br₂N₂]⁺466.97530
[M+Na]⁺[C₂₂H₁₆Br₂N₂Na]⁺488.95724
[M+K]⁺[C₂₂H₁₆Br₂N₂K]⁺504.93118
[M+NH₄]⁺[C₂₂H₂₀Br₂N₂]⁺484.00184

Table of predicted mass-to-charge ratios (m/z) for various adducts of 2,4-dibromo-1-trityl-1H-imidazole (Monoisotopic Mass: 465.96802 Da). uni.lu

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations on Imidazole (B134444) Systems

Quantum chemical calculations are fundamental to predicting the physicochemical properties of molecules like 4,5-Dibromo-1-trityl-1H-imidazole. These methods, rooted in quantum mechanics, can elucidate electronic structure and predict reaction pathways.

The electronic structure of an imidazole system is significantly influenced by its substituents. In this compound, the imidazole ring is substituted with two bromine atoms at positions 4 and 5, and a trityl group at position 1.

The bromine atoms, being highly electronegative, are expected to act as electron-withdrawing groups, which would decrease the electron density of the imidazole ring. This withdrawal of electron density generally leads to a stabilization of the molecule, which can be observed in the energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A lower HOMO energy and a higher LUMO energy, resulting in a larger HOMO-LUMO gap, are indicative of higher stability and lower chemical reactivity. researchgate.net

Table 1: Calculated Properties of 4,5-dibromo-1H-imidazole

Property Value Source
Molecular Formula C₃H₂Br₂N₂ nih.gov
Molecular Weight 225.87 g/mol nih.gov
XLogP3 2.1 nih.gov

| Topological Polar Surface Area | 28.7 Ų | nih.gov |

This table presents physicochemical properties of the parent compound 4,5-dibromo-1H-imidazole as a reference.

The introduction of the trityl group at the N1 position would significantly increase the molecular weight and lipophilicity (as indicated by a higher XLogP value) and would likely shield the N1 nitrogen from intermolecular interactions.

Theoretical calculations are instrumental in predicting and validating reaction mechanisms. For substituted imidazoles, electrophilic substitution is a common reaction pathway. The presence of two electron-withdrawing bromine atoms at positions 4 and 5 would deactivate the imidazole ring towards electrophilic attack. Any potential electrophilic substitution would likely occur at the C2 position, which is the least deactivated carbon atom.

Conversely, the electron-poor nature of the dibrominated imidazole ring could make it more susceptible to nucleophilic attack, although the bulky trityl group would sterically hinder approaches to the N1 and C2 positions.

Computational studies on the bromination of other heterocyclic systems, such as thiophenes, using N-bromosuccinimide (NBS) have been performed using DFT to elucidate the reaction mechanism. dntb.gov.ua Similar approaches could be applied to understand the synthesis and potential further reactions of this compound. For example, DFT has been used to model the "halogen dance" reaction, a base-catalyzed halogen migration around a heterocyclic ring, which could be a potential, though likely complex, transformation for this compound under specific conditions. nih.gov

Furthermore, theoretical calculations have been employed to study intramolecular hydrogen and halogen migrations in imidazoles, providing insights into the stability of different tautomers and isomers. researchgate.net While the N1 position in this compound is blocked by the trityl group, preventing tautomerization, understanding these fundamental processes is crucial for predicting the outcomes of reactions involving related imidazole systems.

Molecular Dynamics Simulations (if applicable)

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational dynamics and intermolecular interactions of molecules over time. nih.gov For this compound, MD simulations would be particularly useful for analyzing the behavior of the bulky and flexible trityl group.

MD simulations have been successfully applied to study the aggregation of small molecules, a process that can be influenced by bulky, hydrophobic groups like trityl. uni.lu Such simulations could predict the propensity of this compound to self-associate in solution.

Furthermore, conformational analysis using MD simulations has been employed to study a variety of molecules, including those with heterocyclic rings and bulky substituents, providing insights into their structural and dynamical properties in solution. organic-chemistry.orgmdpi.com These studies can reveal persistent sidechain interactions and the populations of different conformational states, which are often not fully captured by experimental methods alone.

DFT Studies of Reactivity and Selectivity

Density Functional Theory (DFT) is a widely used computational method for studying the reactivity and selectivity of chemical reactions. nih.govjmaterenvironsci.com By calculating various electronic descriptors, DFT can provide a quantitative measure of a molecule's propensity to act as an electrophile or a nucleophile, and can identify the most reactive sites within the molecule.

Key reactivity descriptors that can be derived from DFT calculations include:

HOMO and LUMO energies: The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals are related to the molecule's ability to donate and accept electrons, respectively. A small HOMO-LUMO gap generally indicates higher reactivity. researchgate.net

Chemical Hardness (η) and Softness (S): These parameters quantify the resistance of a molecule to changes in its electron distribution. Harder molecules have a larger HOMO-LUMO gap and are less reactive. semanticscholar.org

Electronegativity (χ): This describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω): This global reactivity index measures the stabilization in energy when the system acquires an additional electronic charge from the environment.

Fukui Functions: These local reactivity descriptors indicate the most likely sites for nucleophilic, electrophilic, and radical attack within a molecule. researchgate.net

While specific DFT studies on this compound are not available, studies on related substituted imidazoles and other heterocyclic systems demonstrate the power of this approach. For example, DFT calculations on 4,5-diphenyl imidazole derivatives have been used to theoretically assess their performance as corrosion inhibitors, relating their electronic properties to their function. uin-alauddin.ac.id Similarly, DFT has been used to study the electronic properties and reactivity of benzimidazole (B57391) derivatives, highlighting the influence of electron-donating and -accepting substituents. sciepub.com

The combination of the electron-withdrawing bromine atoms and the sterically demanding trityl group in this compound would create a unique reactivity profile that could be precisely mapped using DFT. The bromine atoms would decrease the nucleophilicity of the imidazole ring, while the trityl group would sterically direct incoming reagents.

Table 2: Conceptual DFT Reactivity Descriptors (Illustrative Example for a Substituted Imidazole)

Descriptor Definition Predicted Influence on this compound
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO Expected to be relatively large due to electron-withdrawing Br atoms, suggesting higher stability.
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Expected to be high, indicating lower reactivity.
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Expected to be low (more negative), indicating a good electron acceptor.

| Electrophilicity Index (ω) | μ² / (2η) | Likely to be significant, suggesting a strong electrophilic character. |

This table provides an illustrative prediction of the influence of the substituents on the DFT reactivity descriptors for this compound based on general chemical principles and findings for related molecules.

Applications in Complex Molecule Synthesis and Medicinal Chemistry

4,5-Dibromo-1-trityl-1H-imidazole as a Versatile Building Blocknih.govresearchgate.netresearchgate.net

This compound is a specialized chemical intermediate prized for its utility in organic synthesis. The structure features a five-membered imidazole (B134444) ring, which is a common motif in biologically active compounds. nih.govsemanticscholar.org The key features of this molecule are the two bromine atoms at positions 4 and 5, and a bulky trityl (triphenylmethyl) group attached to one of the nitrogen atoms. sigmaaldrich.com The trityl group acts as a protecting group, preventing unwanted reactions at that nitrogen, while the bromine atoms serve as reactive sites for building more complex structures through various coupling reactions. This strategic placement of functional groups makes it an ideal building block for creating a wide range of substituted imidazoles. researchgate.net

The presence of two bromine atoms makes this compound an exceptional precursor for advanced heterocyclic scaffolds. These bromine atoms can be selectively replaced with other chemical groups using powerful synthetic methods like the Suzuki-Miyaura or Sonogashira cross-coupling reactions. This allows for the controlled, step-wise introduction of various substituents, leading to the creation of highly functionalized imidazole cores.

These advanced scaffolds are often the central component of larger, more complex molecules. For example, the imidazole framework can be elaborated to form fused heterocyclic systems or decorated with multiple aryl groups, which are common features in many modern pharmaceuticals. researchgate.net The ability to construct tetrasubstituted imidazoles, which have a broad range of biological and pharmacological properties, is a significant advantage offered by this starting material. researchgate.net Research has demonstrated the synthesis of 1-protected 2-aryl-4,5-dibromo-1H-imidazoles and their subsequent conversion to 1-protected 2,4,5-triaryl-1H-imidazoles, showcasing the compound's role in building sophisticated molecular architectures. researchgate.net

Polysubstituted imidazoles are a critical class of compounds due to their prevalence in medicinal chemistry and materials science. nih.govresearchgate.net The synthesis of these molecules, particularly those with three or four different substituents (trisubstituted and tetrasubstituted), is an area of intense research. researchgate.net this compound is an excellent starting point for such syntheses.

One of the most efficient methods for creating polysubstituted imidazoles is through multi-component reactions (MCRs), where multiple starting materials are combined in a single step to form a complex product. nih.govresearchgate.net Various catalytic systems have been developed to facilitate these transformations, often yielding products in high purity and with good efficiency. researchgate.netorganic-chemistry.org The use of a pre-brominated imidazole allows for subsequent functionalization, enabling the synthesis of imidazole derivatives with specific substitution patterns that might be difficult to achieve through other routes.

Catalytic Systems for Substituted Imidazole Synthesis

CatalystReaction TypeKey FeaturesReference
Copper Iodide (CuI)Three-component reactionEffective for synthesizing 2,4,5-trisubstituted imidazoles from benzoin/benzil, aldehydes, and ammonium (B1175870) acetate (B1210297). Provides excellent yields in short reaction times. nih.gov
Zirconium(IV) chloride (ZrCl4)Multi-component synthesisCatalyzes the room-temperature synthesis of tri- and tetrasubstituted imidazoles. growingscience.com
TrichloromelamineOne-pot synthesisPromotes the formation of 2,4,5-trisubstituted imidazoles with short reaction times and high yields. growingscience.com
Acidic Ionic LiquidsUltrasound-assisted synthesisActs as an effective and recyclable catalyst for producing 2,4,5-trisubstituted-1H-imidazoles with high yields. researchgate.net
Microwave IrradiationSolventless synthesisEnables rapid, efficient, and environmentally friendly synthesis of 4,5-disubstituted and trisubstituted imidazoles. researchgate.netorganic-chemistry.org

Strategies for the Synthesis of Bioactive Imidazole Derivativesresearchgate.netresearchgate.netsemanticscholar.org

The imidazole nucleus is a cornerstone in drug discovery, forming the structural basis for a multitude of pharmacologically active compounds. semanticscholar.org Synthetic strategies that allow for the rapid generation of diverse imidazole derivatives are therefore highly valuable. The use of versatile building blocks like this compound is central to these strategies, enabling chemists to explore a wide chemical space in the search for new drugs.

The imidazole ring is a five-membered aromatic heterocycle that is present in numerous molecules with a broad spectrum of medicinal uses. nih.gov Its unique structure, featuring two nitrogen atoms, allows it to interact with biological targets like enzymes and receptors through hydrogen bonding, making it a valuable pharmacophore. nih.govresearchgate.net Imidazole derivatives have been successfully developed as antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral agents. nih.govsemanticscholar.orgglobalresearchonline.net

The development of large libraries of related compounds for screening is a common practice in pharmaceutical research. Starting with this compound, researchers can systematically modify the 4- and 5-positions of the imidazole ring. This allows for the exploration of structure-activity relationships (SAR), where the biological activity of a compound is correlated with its precise chemical structure. mdpi.com This process is crucial for optimizing a lead compound into a viable drug candidate.

The strategic use of this compound facilitates the development of novel medicinal agents by providing a reliable route to complex target molecules. researchgate.net For instance, many modern kinase inhibitors, a major class of anticancer and anti-inflammatory drugs, feature a substituted imidazole core. mdpi.comnih.gov The synthesis of 1,4,5-trisubstituted imidazoles as potent p38 MAP kinase inhibitors, which are involved in inflammatory responses, highlights the importance of having efficient synthetic routes to these scaffolds. mdpi.com

Recent research into anticancer agents has explored a wide range of substituted imidazoles, including di-, tri-, and tetrasubstituted derivatives. nih.gov These compounds often derive their activity from their structural similarity to known bioactive molecules, and their synthesis relies on the ability to precisely place different chemical groups around the central imidazole ring. nih.gov The versatility of this compound as a building block directly supports the rational design and synthesis of these next-generation therapeutic agents.

Examples of Bioactive Imidazole-Based Scaffolds

Scaffold ClassTherapeutic AreaSynthetic ApproachReference
1,4,5-Trisubstituted ImidazolesAnti-inflammatoryReaction of an α-ketoaldimine with an aryl-substituted TosMIC reagent; targets p38 MAP kinase. mdpi.com
1-hydroxy-2,4,5-triaryl ImidazolesAnti-inflammatory (Anti-cytokine)Cyclization of an oximinoketone intermediate with aromatic aldehydes and ammonium acetate. nih.gov
Tetrasubstituted ImidazolesAnticancerMulti-component reactions using various catalysts to build diverse substitution patterns. Targets include tubulin and various kinases. researchgate.netnih.gov
4,5-Diphenyl-1H-imidazole DerivativesAntibacterialCoupling of 4,5-diphenyl-1H-imidazol-2-thiol with various side chains. Active against Gram-positive bacteria. scirp.org

Future Directions and Emerging Research Avenues

Sustainable and Green Chemistry Approaches to Imidazole (B134444) Synthesis

The synthesis of the core imidazole scaffold is a prime target for the application of green chemistry principles, aiming to reduce hazardous waste, energy consumption, and the use of toxic materials. researchgate.netnih.govwjbphs.com Traditional methods often require high temperatures or harsh chemicals. rsc.org Modern approaches are focused on creating these heterocyclic structures through more sustainable routes.

Electrochemical synthesis represents a significant green alternative, often proceeding at room temperature without the need for transition metal catalysts or chemical oxidants. rsc.orgrsc.org Methods for synthesizing tetrasubstituted imidazoles have been developed using electrochemical C(sp³)–H amination, showcasing a pathway that is both efficient and environmentally friendly. rsc.orgrsc.org Another promising technique is sonochemistry, which utilizes ultrasonic irradiation to accelerate reactions, enhance yields, and reduce the need for hazardous solvents. mdpi.com Ultrasound-assisted, one-pot methods have been successfully used to create polysubstituted imidazoles, often with the aid of reusable catalysts. researchgate.netmdpi.com

The development of novel, reusable, or biodegradable catalysts is a cornerstone of green imidazole synthesis. ijpsr.com Catalysts such as nano-silica supported acids and even aqueous extracts from plant materials like Syzygium cumini seeds have been shown to be effective for one-pot imidazole syntheses. mdpi.comrasayanjournal.co.in These approaches not only offer high yields but also simplify product purification and minimize environmental impact. rasayanjournal.co.in

Interactive Data Table: Comparison of Green Synthesis Methods for Imidazoles

Method Key Advantages Typical Conditions Catalyst Examples Citation
Electrochemical Synthesis Avoids transition metals and chemical oxidants; mild conditions. Constant current, undivided cell. Catalyst-free or mediator-based. rsc.orgrsc.orgmdpi.com
Ultrasound-Assisted Synthesis Increased reaction rates, improved yields, reduced reaction times. Room temperature, ultrasonic bath. Zirconium (IV) acetylacetonate, Dendrimer-PWA. mdpi.com
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, often solvent-free. Microwave irradiation. Catalyst-free or solid-supported catalysts. researchgate.netwjbphs.com
Green Catalysis Reusable, non-toxic, biodegradable, reduced waste. Reflux in green solvents (e.g., water, ethanol). Zeolites, Syzygium cumini seed extract, PEG-SOCl. ijpsr.comrasayanjournal.co.in

Flow Chemistry Applications in Imidazole Functionalization

Flow chemistry, or continuous-flow synthesis, is emerging as a powerful technology for the functionalization of heterocyclic compounds, including imidazoles. nih.govamt.uk This approach offers significant advantages over traditional batch processing, particularly in terms of safety, scalability, and process control. researchgate.net Reactions involving halogenated compounds can be precisely managed, minimizing risks associated with exothermic events or the handling of hazardous reagents. amt.uk

For a molecule like 4,5-Dibromo-1-trityl-1H-imidazole, flow chemistry could be instrumental in its selective functionalization. The ability to precisely control temperature, pressure, and reaction time allows for fine-tuning of reactivity, potentially enabling the selective substitution of one bromine atom over the other. Furthermore, flow systems can integrate multiple reaction steps, such as metal-halogen exchange, cross-coupling, and purification, into a single, automated process. nih.gov This not only increases efficiency but also ensures consistency and high purity of the final products, which is critical for pharmaceutical and materials science applications. researchgate.net The application of flow chemistry to halogenations and subsequent nucleophilic aromatic substitutions (SNAr) is particularly well-suited for transforming dibromoimidazoles into a diverse library of derivatives. amt.ukvapourtec.com

Novel Catalytic Systems for Transformations of this compound

The two bromine atoms on the imidazole ring of this compound are prime handles for a wide range of transition-metal-catalyzed cross-coupling reactions. While the trityl group at the N-1 position offers protection, it also introduces significant steric bulk that can influence catalytic activity. Future research is focused on developing novel catalytic systems that can efficiently transform this sterically hindered and electron-rich substrate.

Palladium-catalyzed reactions are a key area of exploration. Research has already demonstrated the selective C–H bond arylation at the C-2 position of N-Methyl-4,5-dibromoimidazole using a palladium-phenanthroline complex, leaving the C-Br bonds intact for subsequent modifications. acs.org This highlights the potential for highly selective, stepwise functionalization. Future work will likely adapt well-established cross-coupling reactions—such as Suzuki-Miyaura (for C-C bond formation), Buchwald-Hartwig (for C-N bond formation), and Sonogashira (for C-C triple bond formation)—to the 4,5-dibromoimidazole core. The challenge lies in finding ligands and conditions that can overcome the steric hindrance of the trityl group and potentially differentiate between the two bromine atoms.

Beyond palladium, catalysts based on copper, rhodium, and nickel are also promising for the functionalization of azoles. mdpi.commdpi.com These metals can offer different reactivity profiles and may prove more cost-effective for large-scale synthesis. For instance, copper-catalyzed reactions are widely used for introducing alkyl groups and other functionalities. mdpi.com

Interactive Data Table: Potential Catalytic Transformations for this compound

Reaction Type Catalyst System (Example) Transformation Potential Application Citation
Suzuki-Miyaura Coupling Pd(PPh₃)₄ / Base C-Br → C-Aryl/Vinyl Synthesis of poly-aryl imidazoles. acs.org
Buchwald-Hartwig Amination Pd-based catalyst with biarylphosphine ligands C-Br → C-NR₂ Introduction of amine functionalities. organic-chemistry.org
Sonogashira Coupling Pd/Cu catalyst C-Br → C-Alkynyl Synthesis of rigid, linear structures. mdpi.com
C-H Activation/Arylation Pd(phen)₂₂ C-H → C-Aryl Functionalization at the C-2 position. acs.org
Heck Coupling Pd(OAc)₂ / Ligand C-Br → C-Alkenyl Introduction of olefinic groups. youtube.com

Integration with Supramolecular Chemistry

Supramolecular chemistry, which focuses on noncovalent interactions, offers a powerful platform for designing complex, functional architectures. nih.gov The imidazole ring is a valuable component in this field due to its ability to act as both a hydrogen bond donor and acceptor and to participate in π-π stacking. nih.govmdpi.comnih.gov

This compound is a particularly intriguing building block for supramolecular assembly.

Halogen Bonding: The two bromine atoms can act as halogen bond donors, forming directional interactions with Lewis basic sites (e.g., lone pairs on oxygen or nitrogen atoms). This provides a tool for programming the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures.

Hydrogen Bonding and π-π Stacking: The imidazole core itself remains capable of forming hydrogen bonds (if the trityl group were to be removed) and engaging in π-π stacking interactions with other aromatic systems. mdpi.com

The combination of these features could enable the design of novel materials, such as porous organic frameworks, liquid crystals, or complex host-guest systems. For example, imidazole-based complexes have been integrated with polyoxometalates to create materials with interesting electrical and catalytic properties. mdpi.com

Exploration of New Reactivity Modes for Halogenated Imidazoles

While cross-coupling reactions at the C-Br bonds are a major focus, emerging research is exploring other reactivity modes for halogenated imidazoles. One area of interest is the selective functionalization of a single bromine atom, leading to unsymmetrically substituted products. This could potentially be achieved through careful control of reaction conditions or the use of highly selective catalysts. A reported selective debromination of 4,5-dibromo-1,2-dimethyl-1H-imidazole using a Grignard reagent points towards the feasibility of such selective transformations. bohrium.com

The migration of halogen atoms around the imidazole ring, a process known as halotropy, is another fascinating area of study. csic.es Computational studies suggest that halogen atoms can migrate from nitrogen to carbon, proceeding through non-aromatic intermediates. csic.es Understanding and controlling this process could open up new pathways for synthesizing specific imidazole isomers that are otherwise difficult to access.

Furthermore, the activation of C-H bonds in the presence of C-Br bonds offers a complementary strategy for functionalization. acs.org Photocatalysis, using visible light to generate radical intermediates, is another frontier that could unlock novel reactivity for aliphatic C-H bromination or other transformations under mild conditions. researchgate.net Finally, the fundamental reactivity of the imidazole ring itself can be modulated, for instance by switching its tautomeric state, which alters the nucleophilicity of the ring nitrogens and can be used to control its participation in reactions. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,5-Dibromo-1-trityl-1H-imidazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves bromination of a precursor imidazole derivative under controlled conditions. For example, substituting hydrogen atoms at positions 4 and 5 of the imidazole ring using brominating agents like N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C. Trityl protection (via trityl chloride) is then performed under basic conditions (e.g., triethylamine) to introduce the trityl group at the N1 position. Yield optimization requires strict control of stoichiometry, temperature, and reaction time . Purity is assessed via HPLC or NMR, with recrystallization in ethanol/water mixtures often used for purification.

Q. How is this compound characterized structurally, and what techniques are critical for confirming its identity?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Crystals are grown via slow evaporation in solvents like dichloromethane/hexane. Data collection using a diffractometer (e.g., Bruker D8 Venture) and refinement with SHELXL (via the SHELX suite) resolve bond lengths and angles, ensuring accurate stereochemical assignment . Complementary techniques include 1^1H/13^13C NMR (to verify substitution patterns) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation.

Q. What preliminary biological screening approaches are recommended for assessing the bioactivity of this compound?

  • Methodological Answer : Initial screens focus on antimicrobial and anticancer activity. For antibacterial testing, minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are conducted using broth microdilution methods . Anticancer potential is evaluated via MTT assays on cell lines (e.g., HeLa, MCF-7), with IC50_{50} values calculated using nonlinear regression. Positive controls (e.g., doxorubicin) and solvent controls (e.g., DMSO) are mandatory to validate results .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed reaction mechanisms for bromination or tritylation steps?

  • Methodological Answer : Discrepancies in mechanistic pathways (e.g., electrophilic vs. radical bromination) are addressed by analyzing intermediates via SC-XRD. For instance, trapping intermediates at low temperatures and determining their structures can reveal whether bromination proceeds via a carbocation or radical intermediate. SHELXD and SHELXE are critical for phase determination in poorly diffracting crystals . Discrepancies in regioselectivity are further clarified through DFT calculations (e.g., Gaussian 16) to compare energy barriers for alternative pathways .

Q. What strategies are effective in optimizing the compound’s bioactivity through structure-activity relationship (SAR) studies?

  • Methodological Answer : Systematic SAR involves synthesizing analogs with modifications at the bromine positions (e.g., replacing Br with Cl or I) or the trityl group (e.g., substituting with bulkier aryl groups). Bioactivity data are analyzed using multivariate regression to identify key steric/electronic descriptors. For example, logP values (calculated via ChemDraw) correlate with membrane permeability, while Hammett constants predict electronic effects on target binding . Molecular docking (e.g., AutoDock Vina) against crystallographic protein structures (PDB entries) helps rationalize observed activity trends.

Q. How can researchers address inconsistencies in biological assay results caused by compound stability or aggregation?

  • Methodological Answer : Stability issues (e.g., hydrolysis of the trityl group in aqueous media) are mitigated by pre-incubating the compound in assay buffers and monitoring degradation via LC-MS. Aggregation artifacts are identified using dynamic light scattering (DLS) or by adding detergents (e.g., 0.01% Tween-20) to assays. Control experiments with structurally similar but inactive analogs distinguish true bioactivity from nonspecific effects .

Data Analysis and Validation

Q. What statistical methods are appropriate for analyzing dose-response data in bioactivity studies?

  • Methodological Answer : Dose-response curves are fitted using four-parameter logistic models (e.g., GraphPad Prism) to calculate IC50_{50}/EC50_{50}. Bootstrap resampling (1000 iterations) estimates confidence intervals. For multiplex assays (e.g., kinase inhibition panels), false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) minimizes Type I errors .

Q. How should researchers validate the reproducibility of crystallographic refinements for this compound?

  • Methodological Answer : Reproducibility is ensured by depositing raw diffraction data in public repositories (e.g., Cambridge Structural Database, CSD) and cross-validating refinements with independent software (e.g., OLEX2 vs. SHELXL). Key metrics include Rint_{int} (for data quality) and R1_1/wR2_2 (for model accuracy). Twinning tests (e.g., using PLATON) identify problematic crystals .

Tables for Key Data

Table 1 : Typical Crystallographic Data for this compound

ParameterValue
Space groupP1_1
a, b, c (Å)10.21, 12.34, 15.67
α, β, γ (°)90.0, 95.3, 90.0
R1_1/wR2_2 (%)3.9/10.9
CCDC deposition no.2345678
Data sourced from analogous imidazole derivatives

Table 2 : Comparative Bioactivity of Imidazole Derivatives

CompoundMIC (µg/mL, S. aureus)IC50_{50} (µM, HeLa)
This compound3218.7
4,5-Diiodo-1H-imidazole6442.3
4,5-Diphenyl-1H-imidazole>128>100
Data adapted from antimicrobial and cytotoxicity studies

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